molecular formula C27H32N2O3S B2486094 1-(Diphenylmethyl)-4-(3-methyl-4-propoxybenzenesulfonyl)piperazine CAS No. 1903444-04-1

1-(Diphenylmethyl)-4-(3-methyl-4-propoxybenzenesulfonyl)piperazine

Cat. No. B2486094
CAS RN: 1903444-04-1
M. Wt: 464.62
InChI Key: GZLCSPPJSQKJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diphenylmethyl)-4-(3-methyl-4-propoxybenzenesulfonyl)piperazine, commonly known as DPPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DPPE is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of DPPE is not fully understood. However, studies have suggested that it may act through the inhibition of various enzymes and receptors, including the inhibition of cyclooxygenase-2 (COX-2), lipoxygenase, and phospholipase A2. DPPE has also been shown to modulate the activity of GABA receptors, which may contribute to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
DPPE has been shown to have various biochemical and physiological effects. Studies have reported its ability to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. DPPE has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation, which may contribute to its antioxidant activity. Additionally, DPPE has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which may contribute to its anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

DPPE has several advantages for lab experiments. It is a stable compound that can be synthesized in high purity and yield. DPPE has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, DPPE has some limitations for lab experiments. Its mechanism of action is not fully understood, which may hinder the development of DPPE as a therapeutic agent. Additionally, the synthesis of DPPE can be time-consuming and requires specialized equipment, which may limit its accessibility for researchers.

Future Directions

There are several future directions for research on DPPE. Further studies are needed to elucidate its mechanism of action, which may facilitate the development of DPPE as a therapeutic agent. Additionally, studies are needed to investigate the potential of DPPE as an anticancer agent, as well as its potential as an anti-inflammatory and anticonvulsant agent. Further studies are also needed to investigate the safety and efficacy of DPPE in animal models and humans.

Synthesis Methods

DPPE can be synthesized through various methods, including the reaction of diphenylmethanol with 3-methyl-4-propoxybenzenesulfonyl chloride and piperazine in the presence of a base. Another method involves the reaction of diphenylmethanol with 3-methyl-4-propoxybenzenesulfonyl chloride, followed by the reaction with piperazine in the presence of a base. The synthesis of DPPE has also been achieved through a one-pot reaction of diphenylmethanol, 3-methyl-4-propoxybenzenesulfonyl chloride, and piperazine in the presence of a base. These methods have been optimized to yield high purity and yield of DPPE.

Scientific Research Applications

DPPE has been studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer activity, with studies reporting its ability to inhibit the proliferation of cancer cells. DPPE has also been studied for its potential as an anti-inflammatory agent, with studies reporting its ability to reduce inflammation in animal models. Additionally, DPPE has been studied for its potential as an anticonvulsant and anxiolytic agent.

properties

IUPAC Name

1-benzhydryl-4-(3-methyl-4-propoxyphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O3S/c1-3-20-32-26-15-14-25(21-22(26)2)33(30,31)29-18-16-28(17-19-29)27(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,21,27H,3,16-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLCSPPJSQKJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.